

Technical Guide: 7-Hydroxy Granisetron-d3 Certificate of Analysis

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Compound of Interest		
Compound Name:	7-Hydroxy Granisetron-d3	
Cat. No.:	B12421797	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for the stable isotope-labeled internal standard, **7-Hydroxy Granisetron-d3**. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analytical applications.

Compound Information

7-Hydroxy Granisetron-d3 is the deuterium-labeled form of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron. The incorporation of a stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Granisetron in biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.



Parameter	Specification	
Compound Name	7-Hydroxy Granisetron-d3	
Synonyms	7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide	
CAS Number	2124272-02-0 (free base)	
Molecular Formula	C18H21D3N4O2	
Molecular Weight	361.46 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol	

Analytical Specifications and Methods

The following table summarizes the typical analytical specifications for a high-quality **7- Hydroxy Granisetron-d3** reference standard, along with the methodologies used for their determination.

Specification	Method
Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
≥98%	High-Performance Liquid Chromatography (HPLC)
≥98%	Liquid Chromatography-Mass Spectrometry (LC-MS)
≥99% Deuterium incorporation	Mass Spectrometry
To be reported	Gas Chromatography (GC)
To be reported	Karl Fischer Titration
95.0% - 105.0%	Quantitative Nuclear Magnetic Resonance (qNMR)
	Conforms to structure ≥98% ≥98% ≥99% Deuterium incorporation To be reported To be reported



Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity Determination

A High-Performance Liquid Chromatography (HPLC) method is employed to assess the chemical purity of **7-Hydroxy Granisetron-d3**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specified wavelength (e.g., 280 nm).
- Injection Volume: 10 μL.
- Procedure: A solution of the test article is prepared in a suitable diluent and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical technique for confirming the identity and determining the isotopic purity of the labeled compound.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
- Chromatography: A method similar to the HPLC purity method is used to separate the analyte from any potential impurities before it enters the mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.



- Mass Analysis: The mass spectrometer is set to monitor for the mass-to-charge ratio (m/z) of both the labeled (d3) and unlabeled (d0) forms of 7-Hydroxy Granisetron.
- Procedure: A solution of the test article is infused into the LC-MS system. The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion for 7-Hydroxy
 Granisetron-d3 and to quantify the percentage of deuterium incorporation.

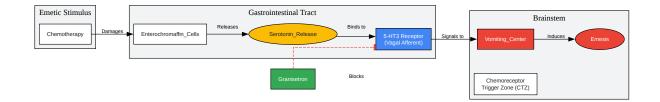
A published method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine utilized a liquid chromatography-tandem mass spectrometric method with their respective stable isotopically labeled compounds as internal standards. The chromatography was performed on an Xselect HSS T3 analytical column with an isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4). Quantification was achieved using tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring.[1]

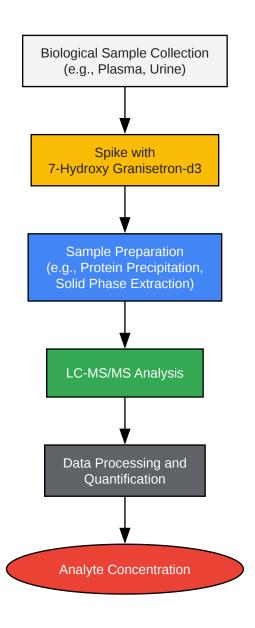
Mechanism of Action: Granisetron Signaling Pathway

Granisetron, the parent compound of 7-Hydroxy Granisetron, exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[3][4]

Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a release of serotonin (5-HT).[3] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[3][4] Granisetron competitively blocks the binding of serotonin to these receptors, thereby preventing the emetic signal from being transmitted to the vomiting center in the brainstem.[3][5]







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